(S)-2-methylbutanoic acid
Overview
Description
-(S)-2-methylbutanoic acid, also known as isovaleric acid, is a naturally occurring carboxylic acid found in many foods and plants. It is a common component of human sweat and is also produced in the human body as a metabolic by-product. In addition to its presence in many foods, isovaleric acid is used as an industrial chemical and as a flavoring agent in the food industry.
Scientific Research Applications
1. Wine and Alcoholic Beverage Aromas
(S)-2-Methylbutanoic acid and related compounds like 2-hydroxy-2-methylbutanoic and 3-hydroxy-3-methylbutanoic acids have been identified in wines and other alcoholic beverages. They contribute significantly to the sensory effects of these beverages, with varying concentrations detected across different types of wines, beers, and unfermented grape derivatives (Gracia-Moreno et al., 2015).
2. Chiral Templating of Surfaces
The adsorption of (S)-2-Methylbutanoic acid on Pt(111) single-crystal surfaces has been studied for its potential in creating chiral superstructures. These structures demonstrate enantioselectivity, which is a crucial property in various applications, including catalysis and material science (Lee & Zaera, 2006).
3. Bioconversion and Enantioselectivity
Gluconobacter species have been used for the bioconversion of 2-methylbutanol, with a preference for the (S)-enantiomer, indicating potential applications in producing enantiomerically pure compounds for flavor and fragrance industries (Schumacher et al., 1998).
4. Enantiomeric Synthesis in Flavor Compounds
The enantiomeric selective synthesis of (S)-2-methylbutanoic acid methyl ester, a major apple and strawberry flavor, demonstrates the importance of (S)-2-methylbutanoic acid in the flavor industry. This synthesis highlights the application of lipases in organic solvents for producing specific flavor compounds (Kwon et al., 2000).
5. Pharmaceutical Intermediate Synthesis
(S)-2-Methylbutanoic acid has been used in the synthesis of pharmaceutical intermediates, such as for the calcium antagonist Mibefradil. This showcases its utility in the synthesis of optically active compounds for medical applications (Crameri et al., 1997).
6. Aroma Compound Analysis in Fermented Foods
The study of (S)-2-methylbutanoic acid in various fermented foods, focusing on its role in aroma compound formation via the Ehrlich degradation pathway, reflects its significance in food chemistry and flavor science (Matheis et al., 2016).
7. Enantiodiscrimination in Flavor and Fragrance
The enantiomeric ratios of phenolic 2-methylbutanoates in essential oils and their sensory properties have been studied, emphasizing the importance of (S)-2-methylbutanoic acid in determining the character of various fragrances and flavors (Karl et al., 1992).
properties
IUPAC Name |
(2S)-2-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAMNBDJUVNPJU-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80881258 | |
Record name | (2S)-2-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80881258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-methylbutanoic acid | |
CAS RN |
1730-91-2 | |
Record name | (+)-2-Methylbutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1730-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylbutyric acid, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001730912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-2-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80881258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHYLBUTYRIC ACID, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N31513I0N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (S)-2-Methylbutanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033742 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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